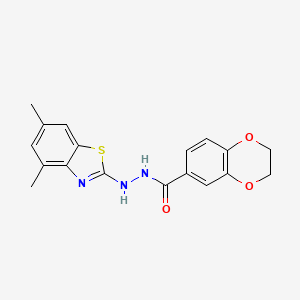

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzothiazole moiety : Imparts unique chemical properties and biological activity.

- Dihydrobenzodioxine structure : Contributes to its stability and reactivity.

The molecular formula is C13H15N3O2S, with a molecular weight of approximately 277.34 g/mol.

Antibacterial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, a study synthesized various thiazolidinone derivatives containing the 1,4-benzodioxane ring system and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives displayed comparable or superior antibacterial effects compared to standard antibiotics like norfloxacin and chloramphenicol .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 μg/mL |

| Compound B | Escherichia coli | 16 μg/mL |

| Reference Drug | Norfloxacin | 32 μg/mL |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. The synthesized thiazolidinone derivatives were tested against fungal strains such as Aspergillus niger and Candida albicans. Results indicated that certain compounds had MIC values lower than those of established antifungal agents like fluconazole .

| Compound | Target Fungus | MIC (μg/mL) |

|---|---|---|

| Compound C | Aspergillus niger | 4 |

| Compound D | Candida albicans | 8 |

| Reference Drug | Fluconazole | 16 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The benzothiazole component may inhibit enzymes critical for bacterial cell wall synthesis or disrupt cellular processes essential for fungal growth.

Case Studies

A notable case study involved the synthesis of various derivatives of the compound and their evaluation in vitro. The study highlighted that modifications in the benzothiazole ring significantly affected the biological activity. For example, increasing hydrophobicity through alkyl substitutions enhanced antibacterial potency against resistant strains .

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)12-3-4-13-14(9-12)24-6-5-23-13/h3-4,7-9H,5-6H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGTXHARWNZXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.